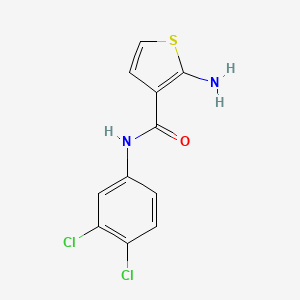![molecular formula C21H31N7O2 B6119924 2-[5-[(4-Methylpiperidin-1-yl)methyl]tetrazol-1-yl]-1-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]ethanone](/img/structure/B6119924.png)
2-[5-[(4-Methylpiperidin-1-yl)methyl]tetrazol-1-yl]-1-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-[(4-Methylpiperidin-1-yl)methyl]tetrazol-1-yl]-1-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]ethanone is a complex organic compound that features a combination of piperidine, tetrazole, and pyridine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-[(4-Methylpiperidin-1-yl)methyl]tetrazol-1-yl]-1-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]ethanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Piperidine Derivative Formation: The piperidine moiety can be synthesized through reductive amination of a suitable ketone with 4-methylpiperidine.
Coupling Reactions: The final compound is obtained by coupling the tetrazole and piperidine derivatives using a suitable linker, often involving nucleophilic substitution or condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyridine moieties.
Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to ring-opening or hydrogenation.
Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the molecule, especially on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions (e.g., basic or acidic environments).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides or carboxylic acids, while reduction could lead to amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and infections.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and tetrazole moieties may play a role in binding to these targets, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[5-[(4-Methylpiperidin-1-yl)methyl]tetrazol-1-yl]-1-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]ethanone
- 2-[5-[(4-Methylpiperidin-1-yl)methyl]tetrazol-1-yl]-1-[3-(pyridin-4-ylmethoxy)piperidin-1-yl]ethanone
Uniqueness
The unique combination of piperidine, tetrazole, and pyridine moieties in 2-[5-[(4-Methylpiperidin-1-yl)methyl]tetrazol-1-yl]-1-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]ethanone distinguishes it from other similar compounds. This structural arrangement may confer specific binding properties and biological activities that are not present in other compounds with similar backbones.
Propriétés
IUPAC Name |
2-[5-[(4-methylpiperidin-1-yl)methyl]tetrazol-1-yl]-1-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N7O2/c1-17-6-10-26(11-7-17)14-20-23-24-25-28(20)15-21(29)27-9-3-5-19(13-27)30-16-18-4-2-8-22-12-18/h2,4,8,12,17,19H,3,5-7,9-11,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJLLSUTCULGEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=NN=NN2CC(=O)N3CCCC(C3)OCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3-chlorophenyl)-8-(3-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B6119851.png)
![7-isopropyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6119870.png)
![4-[4-(4-Methylphenoxy)but-2-ynyl]morpholine;hydrochloride](/img/structure/B6119874.png)

![2-(1-adamantyl)-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide](/img/structure/B6119883.png)
![2-[4-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6119895.png)
![N-(4-ethoxyphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6119904.png)
![5-(4-FLUOROPHENYL)-2-(4-METHYLPIPERAZIN-1-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE](/img/structure/B6119905.png)
![3-(4-methoxyphenyl)-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B6119911.png)
![N-benzyl-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6119919.png)
![2-benzyl-3-(1-naphthyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B6119926.png)
![2-methyl-7-{[4-(1H-tetrazol-1-yl)phenoxy]acetyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6119927.png)
![(NZ)-N-[(E)-4-(1H-indol-3-yl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B6119929.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6119935.png)
